![molecular formula C30H57O3PS B2546228 O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate CAS No. 1005046-30-9](/img/structure/B2546228.png)
O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate is a chemical compound with the molecular formula C30H57O3PS and a molecular weight of 528.82.
Preparation Methods
The synthesis of O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate typically involves the reaction of phosphorothioic acid with 5-methyl-2-(propan-2-yl)cyclohexanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert it into phosphorothioate esters.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphorothioate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorothioate compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including pesticides and lubricants.
Mechanism of Action
The mechanism of action of O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound may also interact with cellular membranes and proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate can be compared with other similar compounds, such as:
O,O,O-tris(2-isopropyl-5-methylcyclohexyl) phosphorothioate: Similar in structure but may have different reactivity and applications.
O,O,O-tris(2-methyl-5-isopropylcyclohexyl) phosphorothioate: Another structurally related compound with distinct properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
tris[(5-methyl-2-propan-2-ylcyclohexyl)oxy]-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57O3PS/c1-19(2)25-13-10-22(7)16-28(25)31-34(35,32-29-17-23(8)11-14-26(29)20(3)4)33-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZQYUQVTYADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=S)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)
![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)
![N-(2-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2546148.png)
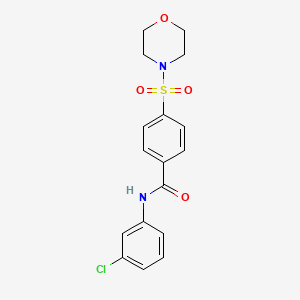
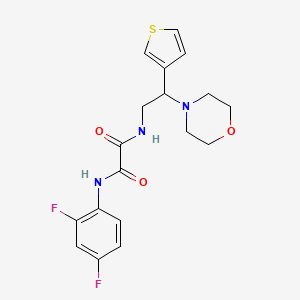
![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)
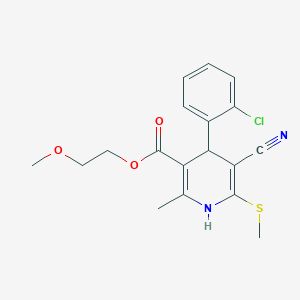

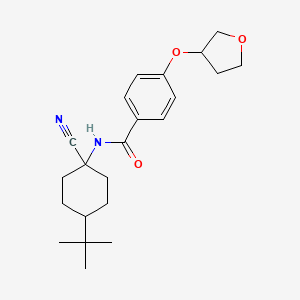
![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

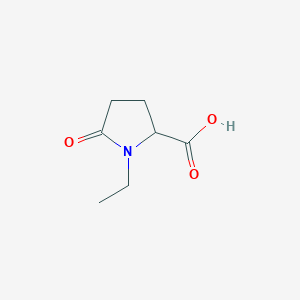
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)
